4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
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Overview
Description
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that similar compounds are involved in the transamination reaction, the transfer of the amino group from one amino acid to another . This is an important process in the metabolism and biosynthesis of amino acids.
Biochemical Pathways
Given its potential role in transamination reactions , it may influence the metabolism and biosynthesis of amino acids.
Result of Action
Similar compounds have been shown to exhibit broad-spectrum antimicrobial and antidiabetic activities .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with 4-(dimethylamino)benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential antimicrobial and antidiabetic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(dimethylamino)benzylidene)amino)phenol
- 4-((3-nitrobenzylidene)amino)phenol
- 4-((thiophen-2-ylmethylene)amino)phenol
- 4-(((E)-3-phenylallylidene)amino)phenol
Uniqueness
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol is unique due to its specific combination of a chloro group and a dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
4-chloro-2-[[4-(dimethylamino)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(2)14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)19/h3-9,17,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGZAULGFFJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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